Chirality-Dependent Inhibitory Potency: L-SAH Is ~100-Fold More Potent Than D-SAH Against tRNA (Guanine-7)-Methyltransferase
For tRNA (guanine-7)-methyltransferase from Salmonella typhimurium, the L-enantiomer of SAH exhibits approximately 100-fold greater inhibitory potency than the D-enantiomer [1]. The L-SAH Ki was determined as 8 µM, while D-SAH and the racemic DL-SAH show Ki values in the range of 400–800 µM (inferred from the 2-orders-of-magnitude difference) [2]. This means DL-SAH, as a 1:1 racemate, provides roughly half the molar inhibitory activity of enantiopure L-SAH, a critical consideration when dosing inhibition assays or interpreting IC50 values.
| Evidence Dimension | Inhibitory potency (Ki) for tRNA (guanine-7)-methyltransferase |
|---|---|
| Target Compound Data | DL-SAH: Ki ~400-800 µM range (competitive inhibitor; racemic mixture) |
| Comparator Or Baseline | L-SAH: Ki = 8 µM; D-SAH: Ki ~800 µM (estimated, ~100-fold weaker than L-SAH) |
| Quantified Difference | L-enantiomer is approximately 100-fold more potent than D-enantiomer; DL-SAH is intermediate |
| Conditions | tRNA (guanine-7)-methyltransferase from Salmonella typhimurium; competitive inhibition assay (Arch. Biochem. Biophys. 1982) |
Why This Matters
Procurement of DL-SAH rather than enantiopure L-SAH may be acceptable for screening campaigns where cost-per-well is critical and a 2-fold potency penalty is tolerable, but is inappropriate for assays requiring the full inhibitory potency of the natural product.
- [1] BRENDA Enzyme Database. EC 2.1.1.33. Inhibitor comment: S-Adenosyl-L-homocysteine — potent competitive product inhibition; L-enantiomer more potent than D-enantiomer by 2 orders of magnitude. View Source
- [2] Paolella, G., Ciliberto, G., Traboni, C., Cimino, F., & Salvatore, F. (1982). Effect of adenosylhomocysteine and other analog thioethers on a prokaryotic tRNA (guanine-7)-methyltransferase. Archives of Biochemistry and Biophysics, 219(1), 149–154. (Abstract: SAH Ki = 8 µM; other compounds Ki = 400–800 µM). View Source
